molecular formula C9H16NNaO4S B15304650 sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate

sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate

Cat. No.: B15304650
M. Wt: 257.28 g/mol
InChI Key: OKCQFZCTMMHGSD-OGFXRTJISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring, with a sulfinate group in the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate typically involves the introduction of the tert-butoxycarbonyl group into a pyrrolidine derivative. One common method is the reaction of pyrrolidine with tert-butoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The sulfinate group can be introduced through sulfonylation reactions using reagents like sodium sulfinate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfonates

    Reduction: Thiols or sulfides

    Substitution: Free amine

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate involves the reactivity of the sulfinate and Boc groups. The sulfinate group can participate in nucleophilic substitution reactions, while the Boc group serves as a protecting group that can be selectively removed under acidic conditions . These properties make the compound valuable in multi-step synthetic processes where selective protection and deprotection are required.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfonate
  • Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-thiolate
  • Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfide

Uniqueness

Sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate is unique due to the presence of both the Boc protecting group and the sulfinate group. This combination allows for selective reactions and protection strategies that are not possible with other similar compounds .

Properties

Molecular Formula

C9H16NNaO4S

Molecular Weight

257.28 g/mol

IUPAC Name

sodium;(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate

InChI

InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m1./s1

InChI Key

OKCQFZCTMMHGSD-OGFXRTJISA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)S(=O)[O-].[Na+]

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.